5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
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Overview
Description
5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a fluorine atom, and a triazatricyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps:
Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of the oxazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Construction of the triazatricyclo ring system: This complex ring system can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases and high temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the triazatricyclo system, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced or hydrogenated derivatives of the oxazole or triazatricyclo systems.
Substitution: Functionalized derivatives with new groups replacing the fluorine or sulfonyl groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.
Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biology
Drug Development: Due to its unique structure, the compound may exhibit biological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The triazatricyclo ring system provides structural rigidity, allowing for precise positioning of functional groups for optimal interaction with targets.
Comparison with Similar Compounds
Similar Compounds
5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: Similar structure but with a chlorine atom instead of fluorine.
5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-bromo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity to biological targets compared to its chloro or bromo analogs.
Properties
IUPAC Name |
5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O4S/c1-9-15(10(2)25-19-9)26(23,24)20-6-5-13-12(8-20)16(22)21-7-11(17)3-4-14(21)18-13/h3-4,7H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNOYTYCJMNPYTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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